molecular formula C5H10ClN3S B13551269 Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13551269
M. Wt: 179.67 g/mol
InChI Key: KCDZKUKJYQIVPC-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride typically involves the reaction of 2-chloromethyl-5-methyl-1,3,4-thiadiazole with methylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H

InChI Key

KCDZKUKJYQIVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)CNC.Cl

Origin of Product

United States

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